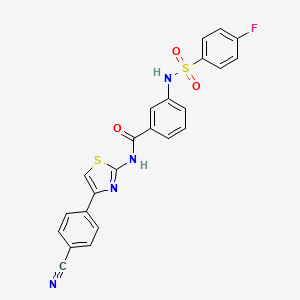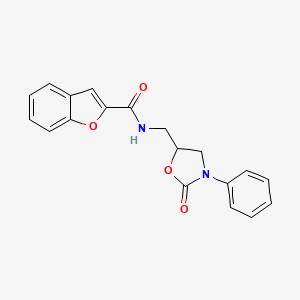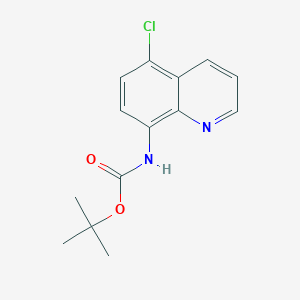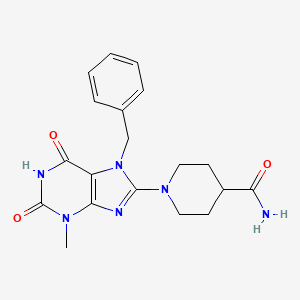![molecular formula C14H16N2O6 B2687891 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid CAS No. 894622-91-4](/img/structure/B2687891.png)
1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C14H16N2O6 and a molecular weight of 308.29 .
Synthesis Analysis
The synthesis of compounds similar to “1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Structural Analysis
Research into 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid explores its synthetic pathways and structural characteristics. Studies such as those by Zinchenko et al. (2009) delve into acid cyclization processes involving amino-substituted heterocycles to produce dioxopyrrolo and thieno isoquinolines and cinnolines, highlighting the compound's utility in creating complex heterocyclic structures Zinchenko et al., 2009. This suggests a broad applicability in the synthesis of novel compounds with potential pharmaceutical relevance.
Catalytic and Reductive Applications
Talma et al. (1985) investigated the use of chiral bridged macrocyclic dihydropyridines for enantioselective reductions, starting from compounds including pyridine-3-5-dicarboxylic acid. This work underscores the potential of related compounds in facilitating asymmetric synthesis, a cornerstone technique in the development of chiral drugs Talma et al., 1985.
Radical Chemistry and Stability
The synthesis and study of (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes by Mahoney et al. (2015) revealed compounds with varying electron-withdrawing properties, offering insights into the stability and reactivity of such radicals. This research contributes to our understanding of radical-based synthetic methods, potentially impacting the design of oxidation-resistant materials or drugs Mahoney et al., 2015.
Antibacterial Activity
Studies on pyridonecarboxylic acids as antibacterial agents, such as the work by Egawa et al. (1984), demonstrate the application of carboxylic acid derivatives in developing new antibacterials. This research path emphasizes the role of structural modifications in enhancing antimicrobial efficacy, possibly paving the way for new drug discoveries Egawa et al., 1984.
Nootropic Agents and Neuroactive Compounds
Valenta et al. (1994) explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds for nootropic activity, shedding light on the potential cognitive-enhancing properties of these substances. Such research underlines the importance of cyclic amines and carboxylic acid derivatives in the development of neuroactive or neuroprotective agents Valenta et al., 1994.
properties
IUPAC Name |
1-[(3,4-dimethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-21-10-4-3-8(5-11(10)22-2)13(18)15-16-7-9(14(19)20)6-12(16)17/h3-5,9H,6-7H2,1-2H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSKMXGLFYHWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN2CC(CC2=O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2687812.png)




![2-[(5-Cyanopyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2687818.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2687823.png)



![3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2687830.png)
